molecular formula C26H30N2O8 B15156896 Boc-Ser(Ala-Fmoc)-OH

Boc-Ser(Ala-Fmoc)-OH

Cat. No.: B15156896
M. Wt: 498.5 g/mol
InChI Key: JNJCOUIAJPRCEQ-UHFFFAOYSA-N
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Description

Boc-Ser(Ala-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Ala-Fmoc)-OH typically involves the protection of the serine amino group with a Boc group and the hydroxyl group with an Fmoc group. The process generally includes:

    Protection of the Amino Group: The amino group of serine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Protection of the Hydroxyl Group: The hydroxyl group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate (NaHCO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of serine are reacted with Boc2O and Fmoc-Cl under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Ala-Fmoc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.

Scientific Research Applications

Boc-Ser(Ala-Fmoc)-OH is widely used in scientific research, particularly in:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Helps in studying protein functions and interactions.

    Medicine: Used in the development of peptide-based drugs.

    Industry: Employed in the production of synthetic peptides for various applications.

Mechanism of Action

The mechanism of action of Boc-Ser(Ala-Fmoc)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Fmoc group protects the hydroxyl group. These protective groups are removed under specific conditions to allow the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser-OH: Lacks the Fmoc protection on the hydroxyl group.

    Fmoc-Ser-OH: Lacks the Boc protection on the amino group.

    Boc-Ala-OH: A derivative of alanine with only the Boc protection.

Uniqueness

Boc-Ser(Ala-Fmoc)-OH is unique due to its dual protection, which allows for selective deprotection and coupling reactions. This makes it highly versatile in peptide synthesis compared to compounds with single protective groups.

Properties

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)

InChI Key

JNJCOUIAJPRCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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